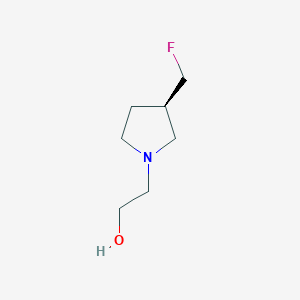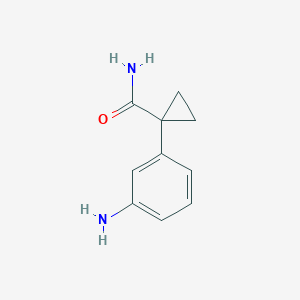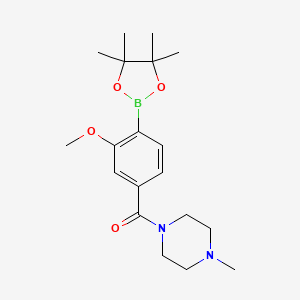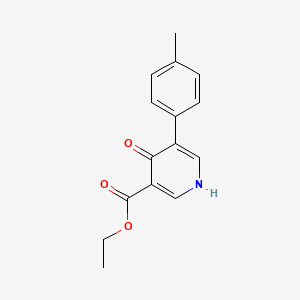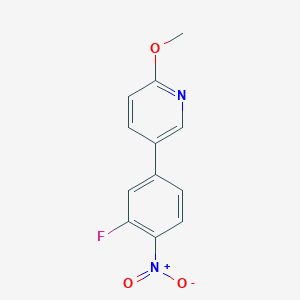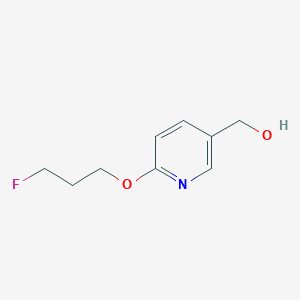![molecular formula C16H19BClFN2O2 B1406497 1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1604036-69-2](/img/structure/B1406497.png)
1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
説明
The compound “1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-” is a type of pyrazole derivative. Pyrazole derivatives are nitrogen-containing heterocyclic compounds that are widely used in various fields such as medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high efficiency with low toxicity, environmental friendliness, and structural diversity .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Suzuki-Miyaura cross-coupling reactions . The synthesis of the title compound could be achieved through two substitution reactions . The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of the compound was ascertained via X-ray diffraction (XRD) and calculated by exerting density functional theory (DFT). The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can be aromatized at the C5 position through the Suzuki–Miyaura reaction . The structure can be further modified to exploit the derivation of the indazole structure type .科学的研究の応用
Synthesis and Characterization
Synthesis and DFT Studies : The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives is a significant area of study. Liao et al. (2022) focused on the synthesis and characterization of these compounds, including crystal structure determination through X-ray diffraction and Density Functional Theory (DFT) calculations, which showed consistency with experimental data (Liao, Liu, Wang, & Zhou, 2022).
Molecular Structure Analysis : Yang et al. (2021) conducted a similar study, focusing on the synthesis, crystal structure, and DFT analysis of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Their research provided insights into the molecular electrostatic potential and frontier molecular orbitals of the compound (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Potential Applications in Medicine and Pharmacology
Antibacterial Activity : Rai et al. (2009) explored the antibacterial potential of 1H-pyrazole derivatives. They synthesized a series of compounds and evaluated their effectiveness against various bacterial strains, highlighting the significant antibacterial activity of specific derivatives (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antipsychotic Agents : Wise et al. (1987) investigated 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents. Their research found that certain derivatives reduced spontaneous locomotion in mice without interacting with dopamine receptors, a distinct mechanism compared to conventional antipsychotics (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Antioxidant and Anticancer Properties
- Antioxidant and Anticancer Agent : Sunil et al. (2010) focused on the antioxidant properties of triazolo-thiadiazoles with a 1H-pyrazol-4-yl group. They demonstrated potent antioxidant activity and promising cytotoxic effects on hepatocellular carcinoma cells, suggesting potential anticancer applications (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Structural and Chemical Studies
Crystal Structure Determination : The structural characterization of N-Substituted Pyrazolines, including 1H-pyrazole derivatives, was conducted by Loh et al. (2013). They provided detailed insights into the crystal structures and dihedral angles of these compounds (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Luminescent Properties : Cheon et al. (2005) explored the luminescent properties of fluorene copolymers bearing DCM pendants, which included 1H-pyrazole derivatives. They focused on the synthesis process and the resulting photoluminescence and electroluminescence properties of these copolymers (Cheon, Joo, Kim, Jin, Shin, & Kim, 2005).
特性
IUPAC Name |
1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-7-13(19)5-6-14(11)18/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNRQPDBENLMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




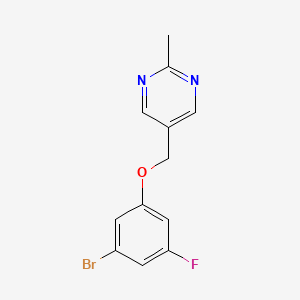
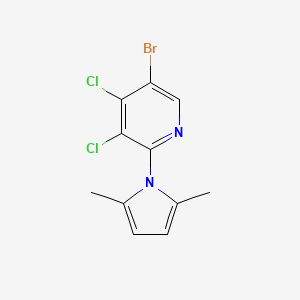
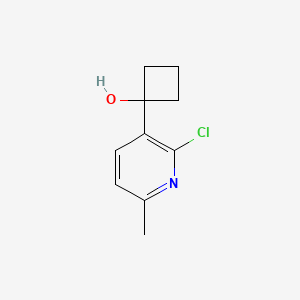
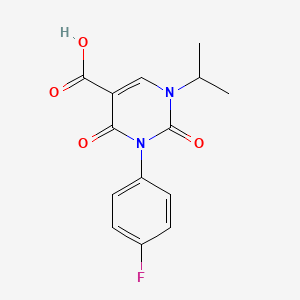
![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)
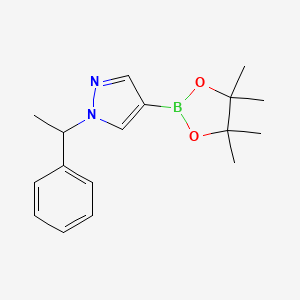
![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)
